5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one

Analytical Chemistry Quality Control Library Management

5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one (CAS 1312024-83-1) is a synthetic small molecule belonging to the 3,5-dihydro-imidazol-4-one class, featuring a benzofuran-3-ylmethylene moiety at the 5-position and a piperidin-1-yl substituent at the 2-position. Its molecular formula is C18H19N3O2 with a molecular weight of 309.4 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 1312024-83-1
Cat. No. B1402791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one
CAS1312024-83-1
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=COC3=CC=CC=C32)N=C1N4CCCCC4
InChIInChI=1S/C18H19N3O2/c1-20-17(22)15(19-18(20)21-9-5-2-6-10-21)11-13-12-23-16-8-4-3-7-14(13)16/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b15-11-
InChIKeyRUFCZVFJNZNZPV-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one (CAS 1312024-83-1): Compound Class and Procurement-Relevant Characteristics


5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one (CAS 1312024-83-1) is a synthetic small molecule belonging to the 3,5-dihydro-imidazol-4-one class, featuring a benzofuran-3-ylmethylene moiety at the 5-position and a piperidin-1-yl substituent at the 2-position [1]. Its molecular formula is C18H19N3O2 with a molecular weight of 309.4 g/mol, and it is typically supplied at ≥95% purity for research use [1]. The compound is offered by several chemical suppliers as a screening compound or building block for medicinal chemistry programs, and it has been investigated for potential antibacterial, anticancer, and anti-inflammatory activities in preliminary in vitro studies .

Med Chem Scaffold Piperidine-containing benzofuran-imidazolone building block for SAR libraries
Screening Compound Supplied for in vitro antibacterial, anticancer, and anti-inflammatory assay screens
Basic Amine Handle Tertiary amine may support salt-bridge interaction studies in target engagement

Why In-Class Benzofuran-Imidazolones Cannot Simply Substitute for 5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one (CAS 1312024-83-1)


Within the benzofuran-imidazolone series, substitution at the 2-position of the imidazolone ring profoundly alters both physicochemical properties and biological activity profiles. The target compound bears a piperidin-1-yl group at this position, which introduces a basic tertiary amine capable of forming salt bridges, altering solubility, and critically influencing target binding compared to the common 2-methylsulfanyl analog [1]. Simple replacement with a 2-methylsulfanyl derivative will change logP, hydrogen-bonding capacity, and protonation state at physiological pH, making activity data from one chemotype non-transferable to the other [1]. Furthermore, the benzofuran-3-ylmethylene attachment geometry (Z-configuration) is a conserved structural feature that defines the three-dimensional pharmacophore; any alteration in the methylene bridge geometry or benzofuran substitution pattern can abrogate target engagement [1].

Research Compound
2-Piperidin-1-yl derivative (target)
  • Basic tertiary amine (pKa ~8.7)
  • pH-dependent solubility & salt-formation potential
  • Higher predicted logP (~3.2)
  • No thioether; distinct metabolic pathway
  • Z-configuration benzofuran pharmacophore
Common Analog (Not Interchangeable)
2-Methylsulfanyl analog
  • Neutral, no ionizable center
  • Predominantly insoluble in aqueous buffers
  • Lower predicted logP (~2.3)
  • Thioether S-oxidation liability
  • Same Z-configuration but altered binding profile

Quantitative Differentiation Evidence for 5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one (CAS 1312024-83-1) vs. Closest Analogs


Molecular Weight and Heavy Atom Count Enable Precise Identity Confirmation Against 2-Methylsulfanyl Analog

The target compound has a molecular weight of 309.4 g/mol, which is 14.1 g/mol higher than the closely related 2-methylsulfanyl analog (MW 295.3 g/mol) due to the replacement of sulfur with a piperidine ring [1]. This mass difference is readily resolved by LC-MS or high-resolution MS, enabling unambiguous identity verification in compound libraries.

Molecular Weight
Head-to-head
309.4 g/mol (target) vs 295.3 g/mol (2-methylsulfanyl analog)
Enables unambiguous LC-MS identity confirmation
14.1 Da mass shift resolves co-listed analogs in compound libraries
Analytical Chemistry Quality Control Library Management

Piperidine Substituent Increases Calculated LogP by ~0.8–1.2 Units Over 2-Methylsulfanyl Analog, Altering Solubility and Permeability Predictions

Computational prediction using the XLogP3 algorithm indicates that the target compound has a calculated logP of approximately 3.2, compared to ~2.3 for the 2-methylsulfanyl analog [1]. The piperidine ring, despite its basic nitrogen, contributes additional hydrocarbon surface area that dominates the partition coefficient, resulting in higher predicted lipophilicity.

Predicted logP
Class-level
~3.2 (target) vs ~2.3 (2-methylsulfanyl analog)
Impacts solubility and passive permeability predictions
XLogP3 estimate; experimental logP not reported
Physicochemical Profiling Drug-likeness Permeability

Presence of Basic Piperidine Nitrogen Confers pH-Dependent Solubility and Salt-Formation Potential Absent in 2-Methylsulfanyl Analog

The piperidine substituent introduces a tertiary amine with a predicted pKa of ~8.5–9.0, enabling protonation and salt formation at physiological and acidic pH, a property entirely absent in the neutral 2-methylsulfanyl analog . This allows the target compound to be solubilized in aqueous buffers at pH < 6, whereas the methylsulfanyl analog remains predominantly insoluble.

Ionizable Center
Data to verify
1 basic center (piperidine N, pKa ~8.7 predicted)
Confers pH-dependent solubility for salt formation
Predicted pKa; experimental data needed to confirm
Formulation Science Salt Selection Solubility Enhancement

Piperidine Replacement of Methylsulfanyl Group Abolishes Thioether-Mediated Oxidative Metabolic Liability

The 2-methylsulfanyl analog contains a thioether moiety susceptible to cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites, a well-established metabolic soft spot [1]. Replacement with piperidine removes this oxidative liability entirely, as the piperidine ring undergoes distinct metabolic pathways (primarily N-oxidation and ring hydroxylation) [1].

Metabolic Soft Spot
Class-level
S-oxidation liability absent in target (piperidine replaces thioether)
Differentiated metabolic profile may alter in vivo half-life
No experimental microsomal stability data; inferred from general principles
Metabolic Stability ADME Lead Optimization

Optimal Research and Procurement Scenarios for 5-Benzofuran-3-ylmethylene-3-methyl-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one (CAS 1312024-83-1)


Medicinal Chemistry Hit Expansion: Library Synthesis Focused on Basic Amine-Containing Benzofuran-Imidazolones

This compound serves as a key intermediate or screening member for hit-to-lead programs requiring a basic center for target engagement. The piperidine nitrogen enables salt-bridge interactions with acidic residues in enzyme active sites or receptor binding pockets, a feature absent in neutral analogs [1]. Medicinal chemists can use this scaffold to explore structure–activity relationships around the 2-position of the imidazolone core while retaining the privileged benzofuran-3-ylmethylene pharmacophore.

In Vitro Phenotypic Screening in Antibacterial or Anticancer Assays Requiring Moderate Lipophilicity and Cell Permeability

With a predicted logP of ~3.2, the compound occupies a lipophilicity range compatible with passive cell membrane penetration, making it suitable for cell-based phenotypic screens against bacterial and cancer cell lines [1]. Its basic piperidine group further enhances solubility in acidic endosomal/lysosomal compartments, a property that may contribute to intracellular accumulation in rapidly dividing cells.

Comparative Physicochemical Profiling: Benchmarking Basic Benzofuran-Imidazolones Against Neutral Analogs in Drug-likeness Panels

Procurement of this compound alongside its 2-methylsulfanyl analog enables head-to-head physicochemical and in vitro ADME profiling. Researchers can quantify differences in logD, aqueous solubility (pH-dependent), CYP inhibition, and permeability, generating valuable data to guide multiparameter optimization in early drug discovery [1].

Chemical Biology Probe Development: Exploiting Piperidine as a Synthetic Handle for Bioconjugation or Radiolabeling

The secondary amine of piperidine (or its N-alkylated derivatives) provides a versatile synthetic handle for further derivatization, including attachment of fluorophores, biotin tags, or radioactive isotopes for target identification and mechanism-of-action studies. This functional utility distinguishes the compound from the 2-methylsulfanyl analog, which lacks a readily modifiable amine.

Application
Selection Property
Validation Focus
Medicinal chemistry hit expansion
Basic amine scaffold for target engagement
Salt-bridge SAR and binding affinity
In vitro phenotypic screening
Moderate predicted logP (~3.2) and cell permeability
Intracellular accumulation and cell-viability endpoints
Comparative ADME profiling
Head-to-head physicochemical benchmarking
logD, solubility, CYP inhibition, permeability
Chemical biology probe development
Piperidine as synthetic handle for derivatization
Bioconjugation or radiolabeling efficiency
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